molecular formula C7H4F3N3 B12964355 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

Cat. No.: B12964355
M. Wt: 187.12 g/mol
InChI Key: DSGAKFUBRGKYBQ-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is a chemical compound that features a pyrazine ring substituted with a trifluoromethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyrazine with acetonitrile in the presence of a base. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in acetonitrile solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on a pyrazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyrazin-2-yl]acetonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-3-5(13-6)1-2-11/h3-4H,1H2

InChI Key

DSGAKFUBRGKYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)CC#N

Origin of Product

United States

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